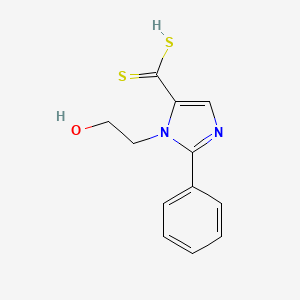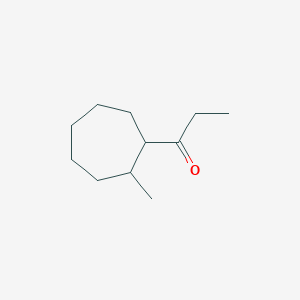![molecular formula C18H12Cl2N2 B14377123 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine CAS No. 89508-63-4](/img/structure/B14377123.png)
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring, and a phenylethenyl group attached to the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyrimidine and styrene as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylethenyl group can undergo oxidation to form corresponding epoxides or reduction to form ethyl derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Epoxides and hydroxyl derivatives.
Reduction: Ethyl derivatives and reduced pyrimidine compounds.
Applications De Recherche Scientifique
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound serves as a probe for studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit the activity of enzymes like tyrosine kinases and topoisomerases, leading to disruption of cellular functions and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine, known for its use in various nucleophilic substitution reactions.
2,4-Dichloro-6-phenylpyrimidine: Another related compound with similar reactivity and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethenyl group enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
89508-63-4 |
|---|---|
Formule moléculaire |
C18H12Cl2N2 |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
4,6-dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C18H12Cl2N2/c19-16-12-17(20)22-18(21-16)15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H |
Clé InChI |
PFSZFULAVIYUGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
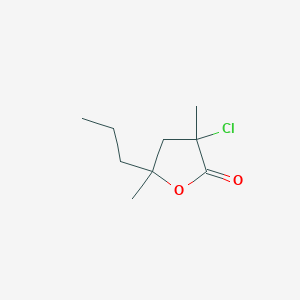
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
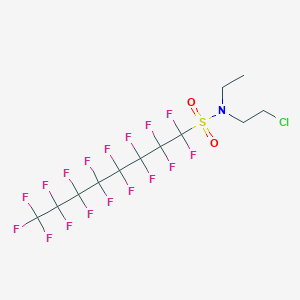
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
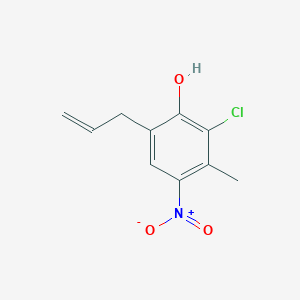

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)

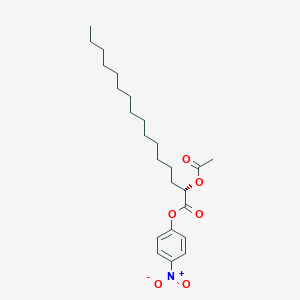

![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
